Cas no 2229187-94-2 (1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol)

1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol
- 2229187-94-2
- EN300-1942901
- 1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol
-
- インチ: 1S/C9H8F3NO/c1-2-7(14)8-6(9(10,11)12)4-3-5-13-8/h2-5,7,14H,1H2
- InChIKey: LGBYMRRUXAHXOT-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CN=C1C(C=C)O)(F)F
計算された属性
- せいみつぶんしりょう: 203.05579836g/mol
- どういたいしつりょう: 203.05579836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 33.1Ų
1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942901-5.0g |
1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol |
2229187-94-2 | 5g |
$3273.0 | 2023-05-31 | ||
Enamine | EN300-1942901-1.0g |
1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol |
2229187-94-2 | 1g |
$1129.0 | 2023-05-31 | ||
Enamine | EN300-1942901-2.5g |
1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol |
2229187-94-2 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1942901-0.05g |
1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol |
2229187-94-2 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1942901-0.1g |
1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol |
2229187-94-2 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1942901-10.0g |
1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol |
2229187-94-2 | 10g |
$4852.0 | 2023-05-31 | ||
Enamine | EN300-1942901-0.25g |
1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol |
2229187-94-2 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1942901-1g |
1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol |
2229187-94-2 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1942901-0.5g |
1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol |
2229187-94-2 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1942901-5g |
1-[3-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-ol |
2229187-94-2 | 5g |
$3065.0 | 2023-09-17 |
1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-olに関する追加情報
Introduction to 1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol (CAS No. 2229187-94-2)
1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol (CAS No. 2229187-94-2) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and pyridine functionalities, exhibits a range of interesting properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The molecular structure of 1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol consists of a propenol moiety attached to a pyridine ring, which is further substituted with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound. The trifluoromethyl group, known for its electron-withdrawing effect, enhances the lipophilicity and metabolic stability of the molecule, while the pyridine ring contributes to its aromaticity and potential for forming hydrogen bonds.
Recent studies have highlighted the potential of 1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol as a lead compound in the development of new therapeutic agents. One notable area of research involves its use as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a key enzyme implicated in cancer progression, thereby suggesting its potential as an anticancer agent.
In addition to its enzymatic inhibition properties, 1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol has also shown promise in modulating other biological targets. Research conducted at the University of California, San Francisco, revealed that this compound can selectively bind to and modulate the activity of certain G protein-coupled receptors (GPCRs), which are important targets for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity facilitates efficient cellular uptake, while its metabolic stability ensures prolonged activity in the body. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.
Toxicity studies have also been conducted to assess the safety profile of 1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol. Preliminary results indicate that it has low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further investigations are necessary to fully understand its long-term safety and potential side effects.
The synthetic route for producing 1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol has been optimized to ensure high yield and purity. A multi-step synthesis involving selective functionalization reactions has been developed, allowing for efficient large-scale production. This synthetic approach not only ensures the availability of sufficient quantities for research purposes but also paves the way for potential commercialization.
In conclusion, 1-3-(trifluoromethyl)pyridin-2-y lprop - 2 - en - 1 - ol (CAS No. 2 2 9 1 8 7 - 9 4 - 2 ) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it a valuable lead compound for developing new therapeutic agents targeting various diseases. Ongoing research continues to explore its full potential, with the aim of translating these findings into clinical benefits for patients.
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